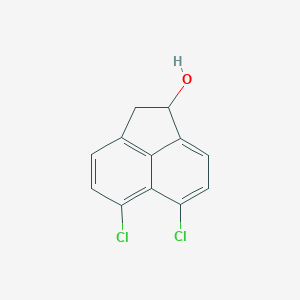

5,6-Dichloro-1-acenaphthenol

Description

Overview of Polycyclic Aromatic Alcohol Frameworks

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.net When a hydroxyl (-OH) group is attached to the non-aromatic portion of a PAH, a polycyclic aromatic alcohol is formed. Acenaphthenol is a prime example, derived from the tricyclic PAH acenaphthene (B1664957). chemicalbook.com The presence of the alcohol functionality introduces a site for a variety of chemical transformations, such as oxidation, esterification, and etherification, making these compounds versatile building blocks in organic synthesis. asm.org

The fundamental structure of these alcohols, a rigid and planar aromatic system coupled with a reactive hydroxyl group, gives rise to a unique combination of physical and chemical properties. For instance, 1-acenaphthenol (B129857) is a white to cream solid that is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and methanol. lookchem.com The microbial metabolism of acenaphthene can lead to the formation of 1-acenaphthenol. asm.orglookchem.com

The Role of Halogenation in Modulating Chemical Properties and Reactivity of Polycyclic Aromatic Systems

The introduction of halogen atoms onto a polycyclic aromatic framework significantly alters its electronic and physical properties. Halogens are highly electronegative, and their presence can induce a dipole moment, influencing the molecule's polarity and intermolecular interactions. This, in turn, affects properties such as boiling point, vapor pressure, and solubility. Generally, halogenation decreases the vapor pressure of PAHs. rsc.org

From a reactivity standpoint, halogenation can have a profound impact. The electron-withdrawing nature of halogens can deactivate the aromatic rings towards electrophilic substitution while activating them towards nucleophilic substitution. Furthermore, the carbon-halogen bond itself can be a site for further chemical modification, for instance, in cross-coupling reactions. The specific halogen and its position on the aromatic system are crucial in determining the extent of these effects.

Structural Significance of 5,6-Dichloro-1-acenaphthenol within the Acenaphthene Class

This compound is a specific derivative of acenaphthenol where two chlorine atoms are substituted on the aromatic naphthalene (B1677914) backbone at positions 5 and 6. This specific substitution pattern is significant as it directly influences the electronic environment of the entire molecule, including the reactivity of the hydroxyl group at position 1.

While direct synthesis and detailed properties of this compound are not extensively documented in publicly available literature, its existence can be inferred from studies on related compounds. For instance, the precursor, 5,6-dichloroacenaphthene (B144690), has been utilized in the synthesis of other derivatives. umanitoba.ca The oxidation of 5,6-dichloroacenaphthene has been shown to yield 5,6-dichloroacenaphthenequinone, a potential intermediate for the synthesis of the target alcohol. umanitoba.ca The synthesis of the related 5,6-dichloroacenaphthylen-1(2H)-one has also been reported, which could be a key intermediate in the preparation of this compound through reduction. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data for related compounds, providing context for the properties of this compound.

Table 1: Physical Properties of Acenaphthene and 1-Acenaphthenol

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acenaphthene | C₁₂H₁₀ | 154.21 | 93.4 | 279 |

| 1-Acenaphthenol | C₁₂H₁₀O | 170.21 | 145-148 lookchem.com | 369 lookchem.com |

Table 2: Research Findings on Related Acenaphthene Derivatives

| Compound | Research Focus | Key Finding | Reference |

| 5,6-dichloroacenaphthene | Synthesis of fluoranthene (B47539) derivatives | Can be used as a starting material in palladium-catalyzed coupling reactions. | umanitoba.ca |

| 5,6-dichloroacenaphthene | Oxidation reactions | Can be oxidized to 5,6-dichloroacenaphthenequinone. | umanitoba.ca |

| 5,6-dichloroacenaphthylen-1(2H)-one | Synthesis | Synthesized from the oxidation of 5,6-dichloro-1,2-dihydroacenaphthylene. | rsc.org |

| 1-Acenaphthenol | Enzymatic reactions | A substrate for dihydrodiol dehydrogenases. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOELMYUQQKPMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5,6 Dichloro 1 Acenaphthenol

Impact of Dichloro Substitution on Molecular Reactivity

The chlorine atoms exert a dual electronic influence on the aromatic ring system: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Due to the high electronegativity of chlorine, it pulls electron density away from the aromatic ring through the sigma bond framework. Conversely, the lone pairs of electrons on the chlorine atoms can be delocalized into the pi-system of the aromatic rings.

The presence of chlorine atoms can also affect the reaction kinetics with certain radicals. For instance, the reaction rate constants of polychlorinated dibenzo-p-dioxins and dibenzofurans with hydroxyl radicals have been shown to be influenced by the degree of chlorination. epa.gov

The chlorine atoms at the 5- and 6-positions introduce significant steric bulk to the acenaphthene (B1664957) core. This steric hindrance can impede the approach of reagents to the nearby functional groups, particularly the hydroxyl group at C1 and the adjacent positions on the aromatic ring. This can influence the regioselectivity of certain reactions, favoring attack at less hindered positions.

The conformation of the five-membered ring in the acenaphthene system can also be influenced by the presence of the bulky chlorine substituents. This can affect the orientation of the hydroxyl group at C1, potentially influencing its reactivity in reactions such as oxidation or elimination.

Transformations Involving the Hydroxyl Group at C1

The secondary alcohol group at the C1 position is a key site of reactivity in 5,6-dichloro-1-acenaphthenol. It can undergo a variety of transformations, including oxidation, elimination, esterification, and etherification.

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 5,6-dichloro-1-acenaphthenone. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. The choice of oxidant will depend on the desired selectivity and reaction conditions.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Chromic acid (H₂CrO₄) | Jones reagent (CrO₃ in acetone/H₂SO₄) | Strong oxidant, not always selective. |

| Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Milder oxidant, often stops at the ketone stage. |

| Swern oxidation | (COCl)₂, DMSO, Et₃N | Mild conditions, useful for sensitive substrates. |

| Dess-Martin periodinane | CH₂Cl₂ | Mild and selective oxidant. |

The general mechanism for the oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. The electron-withdrawing effect of the dichloro-substituted aromatic ring may facilitate this process by increasing the acidity of the hydroxyl proton.

Under acidic conditions and with heating, this compound can undergo an elimination reaction to form 5,6-dichloroacenaphthylene. This reaction, also known as dehydration, involves the loss of a water molecule from the C1 and C2 positions.

The mechanism typically proceeds via a carbocation intermediate (E1 mechanism) or a concerted process (E2 mechanism). The stability of the potential acenaphthyl cation at the C1 position, which would be influenced by the electronic effects of the chlorine atoms, will play a role in determining the reaction pathway.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form the corresponding esters and ethers.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) in the presence of an acid catalyst. youtube.comchemguide.co.ukyoutube.com The reaction with an acyl chloride is often more vigorous and may not require a catalyst. chemguide.co.uk The general equation for the Fischer esterification of this compound with a generic carboxylic acid (RCOOH) is shown below:

this compound + RCOOH ⇌ 5,6-dichloro-1-acenaphthenyl ester + H₂O

Etherification: Ethers can be synthesized from this compound through various methods, such as the Williamson ether synthesis. This method involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The etherification of β-naphthol, a structurally related compound, has been studied using various catalysts. acs.orgias.ac.in

The general reaction for the Williamson ether synthesis is as follows:

this compound + Base → 5,6-dichloro-1-acenaphthenoxide

5,6-dichloro-1-acenaphthenoxide + R-X → 5,6-dichloro-1-acenaphthenyl ether + X⁻

The reactivity of the hydroxyl group in both esterification and etherification will be influenced by the steric hindrance imposed by the dichloro-substituted acenaphthene ring system.

Reactions of the Acenaphthene Aromatic System

The reactivity of the acenaphthene core in this compound is governed by the electronic properties of the fused aromatic system and the influence of its substituents: two chlorine atoms and a hydroxyl group. These substituents dictate the regioselectivity and rate of reactions involving the aromatic rings.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. mdpi.com The position of substitution on the this compound molecule is determined by the combined directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents.

The hydroxyl group is a potent activating group and an ortho, para-director. youtube.comunizin.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. organicchemistrytutor.com Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because their lone pairs can stabilize the sigma complex through resonance. youtube.comunizin.org

In this compound, the hydroxyl group at position 1 strongly activates the ortho position (position 2) and the para position (position 4, though this is part of the fused ring system and less accessible). The chlorine atoms at positions 5 and 6 will direct incoming electrophiles to their respective ortho and para positions. Given the stronger activating effect of the hydroxyl group compared to the deactivating effect of the chlorine atoms, electrophilic substitution is most likely to occur on the ring bearing the hydroxyl group. The most probable sites for electrophilic attack would be positions 2 and 4, with steric hindrance potentially influencing the final product distribution.

| Substituent | Position | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|

| -OH | 1 | Activating, Ortho, Para-directing | 2, 4 |

| -Cl | 5 | Deactivating, Ortho, Para-directing | 4, 6 (occupied) |

| -Cl | 6 | Deactivating, Ortho, Para-directing | 5 (occupied), 7 |

Nucleophilic Substitution Reactions (considering aryl halide reactivity)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the chlorine atoms at positions 5 and 6 are potential leaving groups. However, the acenaphthene system itself is not strongly electron-withdrawing. While the hydroxyl group is electron-withdrawing inductively, it is a strong electron-donating group by resonance, which would destabilize the Meisenheimer complex. Therefore, direct nucleophilic substitution of the chlorine atoms under standard SNAr conditions is expected to be challenging. Reactions would likely necessitate harsh conditions, such as high temperatures and pressures, or the use of very strong nucleophiles. The reactivity might be enhanced if the hydroxyl group is converted to a more electron-withdrawing group.

Rearrangement Reactions and Transition State Analysis

While specific rearrangement reactions for this compound are not extensively documented, plausible pathways can be inferred from the reactivity of related acenaphthene structures. For instance, the Schmidt rearrangement of acenaphthenequinone, a related compound, to naphthalic anhydride (B1165640) has been reported. mdpi.com

For this compound, acid-catalyzed dehydration of the alcohol at position 1 could lead to the formation of a carbocation. This carbocation could then undergo rearrangement to a more stable structure before elimination of a proton to form a substituted acenaphthylene. The stability of the transition states in such rearrangements would be influenced by the electronic effects of the chloro substituents. Computational studies would be necessary to perform a detailed transition state analysis and to determine the most favorable rearrangement pathways. Such analyses would involve calculating the energies of the intermediates and transition states to map out the potential energy surface of the reaction.

Radical Chemistry and the Involvement of Halogenated Intermediates

The presence of chlorine atoms on the aromatic system of this compound opens the possibility for radical chemistry. Aromatic cation radicals can be generated through oxidation, and these can subsequently react with nucleophiles. rsc.org In the case of this compound, a cation radical could be formed, and the distribution of the positive charge and unpaired electron would be influenced by both the hydroxyl and chloro substituents.

Furthermore, radical reactions can be initiated by homolytic cleavage of bonds, often induced by UV light or radical initiators. The C-Cl bonds are susceptible to homolysis under certain conditions, which would lead to the formation of aryl radicals. These highly reactive intermediates could then participate in a variety of reactions, including hydrogen abstraction or coupling reactions. The generation of chlorine radicals from sources like chlorine gas can also lead to radical chlorination of aromatic compounds. scientificupdate.com In the context of this compound, further radical chlorination could potentially occur, although the existing electron-withdrawing chlorine atoms would deactivate the ring towards this type of reaction. The benzylic position (position 2) could also be a site for radical abstraction of a hydrogen atom, leading to a stabilized benzylic radical.

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₈Cl₂O |

| Acenaphthenequinone | C₁₂H₆O₂ |

| Naphthalic anhydride | C₁₂H₆O₃ |

| Acenaphthylene | C₁₂H₈ |

Computational Chemistry and Theoretical Investigations of 5,6 Dichloro 1 Acenaphthenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. DFT calculations for 5,6-Dichloro-1-acenaphthenol would enable a detailed understanding of its molecular orbitals, electron density distribution, and the prediction of various spectroscopic parameters.

The distribution of electrons within a molecule is fundamental to its chemical properties. In this compound, the presence of electronegative chlorine atoms and a hydroxyl group significantly influences the electron density across the acenaphthene (B1664957) core.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the chloro-substituted regions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

An analysis of the electron density distribution would reveal the polarization of the molecule. The electronegative chlorine atoms will draw electron density away from the carbon atoms to which they are attached, creating regions of partial positive charge on the aromatic ring. The oxygen atom of the hydroxyl group will similarly withdraw electron density, while the hydroxyl proton will be electron-deficient. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of kinetic stability and reactivity. |

| Electron Density on Chlorine Atoms | High | Reflects their high electronegativity. |

| Electron Density on Hydroxyl Oxygen | High | Influences hydrogen bonding capabilities. |

| Electron Density on Aromatic Core | Delocalized, but polarized by substituents | Determines sites of electrophilic substitution. |

DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: The calculated electron densities around the hydrogen and carbon nuclei can be used to predict their NMR chemical shifts. The electron-withdrawing effects of the chlorine and hydroxyl groups would be expected to cause downfield shifts for nearby protons and carbons.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, corresponding to the peaks observed in infrared (IR) and Raman spectroscopy. The characteristic stretching frequencies of the O-H bond in the hydroxyl group and the C-Cl bonds would be of particular interest.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions would likely involve the π-system of the acenaphthene core, and the presence of the substituents would be expected to shift the absorption maxima.

Understanding the mechanisms of chemical reactions is a key application of computational chemistry. For this compound, DFT can be used to model the transition states of various potential reactions. This involves locating the saddle point on the potential energy surface that connects reactants and products.

For example, the reactivity of the hydroxyl group in esterification or etherification reactions could be investigated. Transition state modeling would provide insights into the activation energies of these reactions, helping to predict their feasibility and kinetics. Similarly, the susceptibility of the aromatic ring to further electrophilic substitution could be assessed by modeling the transition states of reactions such as nitration or halogenation.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1), meaning it can exist as two enantiomers, (R)-5,6-Dichloro-1-acenaphthenol and (S)-5,6-Dichloro-1-acenaphthenol.

Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations. The orientation of the hydroxyl group relative to the acenaphthene ring system would be a key conformational variable. Intramolecular hydrogen bonding between the hydroxyl group and one of the chlorine atoms, if sterically feasible, could significantly influence the preferred conformation.

The stereochemistry of this compound has important implications for its interactions with other chiral molecules, such as biological receptors or chiral catalysts. Computational methods can be used to model the interactions of each enantiomer with a chiral environment, providing a basis for understanding enantioselectivity in biological systems or chemical reactions.

Quantum Chemical Studies of Halogen Bonding and Interactions

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (a "σ-hole") along the axis of the C-X bond (where X is a halogen). nih.gov

In this compound, the two chlorine atoms have the potential to engage in halogen bonding. Quantum chemical calculations can be used to map the electrostatic potential surface of the molecule, visualizing the σ-holes on the chlorine atoms. These studies can predict the strength and directionality of potential halogen bonds with various Lewis bases.

The ability of this compound to act as a halogen bond donor could be crucial in its crystal packing and its interactions with other molecules. Understanding these interactions is important for materials science and drug design.

Table 2: Predicted Halogen Bonding Parameters for this compound

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| σ-hole on Chlorine | Present and positive | Enables electrophilic interaction with Lewis bases. |

| Strength of Halogen Bond | Moderate | Influences intermolecular interactions and crystal packing. |

| Directionality | Highly directional | Leads to specific and predictable supramolecular assemblies. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into:

Solvation: How the solvent molecules arrange themselves around the solute, and the strength of the solute-solvent interactions.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations.

Intermolecular Interactions: The formation and breaking of hydrogen bonds and halogen bonds with solvent molecules or other solute molecules.

MD simulations can provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the insights gained from gas-phase quantum chemical calculations.

Advanced Organic Transformations and Functional Derivatization

Synthesis of Complex Polycyclic Systems Incorporating the 5,6-Dichloroacenaphthenol Moiety

The incorporation of the rigid and electronically distinct 5,6-dichloroacenaphthenol scaffold into larger, complex polycyclic systems would be a promising avenue for the development of novel materials and molecules with unique photophysical or biological properties. Hypothetically, the hydroxyl group of 5,6-dichloro-1-acenaphthenol could serve as a key functional handle for elaboration.

Potential synthetic strategies could involve:

Etherification and Cyclization Reactions: The hydroxyl group could be derivatized to form an ether linkage with a second reactive moiety, followed by an intramolecular cyclization to build a new ring system. The specific nature of the cyclization would depend on the tethered reactive group.

Palladium-Catalyzed Cross-Coupling Reactions: While the chlorine atoms on the acenaphthene (B1664957) core are generally less reactive than bromides or iodides in cross-coupling reactions, under specific catalytic conditions, they could potentially participate in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations to fuse aromatic or heteroaromatic rings.

Diels-Alder Reactions: The acenaphthene system itself is aromatic and thus not a typical diene for Diels-Alder reactions. However, derivatization of the hydroxyl group or modification of the aromatic system could potentially lead to substrates suitable for cycloaddition reactions, thereby constructing complex polycyclic frameworks.

A hypothetical reaction scheme is presented below:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaH 2. Propargyl bromide | 1-(prop-2-yn-1-yloxy)-5,6-dichloroacenaphthylene | Williamson Ether Synthesis |

| 1-(prop-2-yn-1-yloxy)-5,6-dichloroacenaphthylene | Gold or Platinum catalyst | Fused polycyclic ether | Intramolecular Hydroalkoxylation/Cyclization |

This table represents a hypothetical synthetic route and is not based on published experimental data for this compound.

Applications in Multi-Step Synthesis of Chemically Relevant Scaffolds

The unique substitution pattern of this compound suggests its potential as a starting material or intermediate in the multi-step synthesis of various chemically relevant scaffolds. The presence of both a hydroxyl group and chloro-substituents offers opportunities for orthogonal functionalization.

For instance, the hydroxyl group could be protected, allowing for selective modification at the chlorinated positions. Subsequent deprotection and further reaction at the hydroxyl position would enable the synthesis of complex molecules with precise control over the substitution pattern. Such strategies are fundamental in the total synthesis of natural products and the construction of functional organic materials.

A conceptual multi-step synthesis could involve:

Protection of the hydroxyl group of this compound (e.g., as a silyl (B83357) ether).

Functionalization of the chloro-positions via nucleophilic aromatic substitution (if conditions permit) or metal-catalyzed cross-coupling.

Deprotection of the hydroxyl group.

Further derivatization of the hydroxyl group to complete the synthesis of the target scaffold.

Mechanistic Studies of Novel Reactions Involving the Compound

Currently, there are no specific mechanistic studies available in the literature for novel reactions involving this compound. However, any new transformation developed using this compound would necessitate a thorough mechanistic investigation to understand the reaction pathway, identify key intermediates, and optimize reaction conditions.

Areas for potential mechanistic studies could include:

Kinetics of Derivatization: Studying the reaction rates of etherification or esterification of the hydroxyl group to understand the electronic influence of the dichloro-substituents on its reactivity.

Computational Modeling: Using density functional theory (DFT) or other computational methods to model potential reaction pathways, transition states, and predict the feasibility of novel cyclization or coupling reactions.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Future Research Directions and Perspectives in 5,6 Dichloro 1 Acenaphthenol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research into 5,6-dichloro-1-acenaphthenol is contingent on the development of efficient and environmentally benign synthetic protocols. Current plausible routes likely involve multi-step sequences, potentially starting from the chlorination of acenaphthene (B1664957) followed by oxidation and subsequent reduction. Future efforts should focus on several key areas to improve upon these presumed methods:

Catalytic C-H Functionalization: A significant leap forward would be the development of catalytic methods for the direct, regioselective hydroxylation of 5,6-dichloroacenaphthene (B144690). This would circumvent the need for stoichiometric oxidants and potentially reduce the number of synthetic steps. Research into transition-metal-catalyzed C-H oxidation, employing catalysts based on iron, copper, or palladium, could offer a promising avenue.

Green Oxidation and Reduction Methods: Exploration of sustainable oxidizing agents, such as hydrogen peroxide or even molecular oxygen in conjunction with a suitable catalyst, for the conversion of 5,6-dichloroacenaphthene to the corresponding acenaphthenone precursor would be highly beneficial. Similarly, the reduction of the ketone to the final alcohol product should be investigated using green reducing agents, for instance, catalytic transfer hydrogenation using formic acid or isopropanol as the hydrogen source.

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Hydroxylation | Atom economy, reduced steps | Development of regioselective catalysts |

| Green Oxidation/Reduction | Reduced waste, safer reagents | Catalyst design for H2O2 or O2 activation |

| Flow Chemistry | Enhanced safety and control | Reactor design and optimization |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique electronic and steric environment of this compound, arising from the interplay of the electron-withdrawing chloro groups, the nucleophilic hydroxyl group, and the rigid polycyclic aromatic framework, suggests the potential for novel and unexpected reactivity. Future research should aim to uncover these unprecedented reaction pathways:

Electrophilic and Nucleophilic Aromatic Substitution: A systematic investigation into the electrophilic substitution reactions of this compound would elucidate the directing effects of the existing substituents and potentially lead to the synthesis of novel polysubstituted acenaphthene derivatives. Conversely, exploring its reactivity towards strong nucleophiles could reveal pathways for the displacement of the chloro groups, offering a route to further functionalized acenaphthenols.

Ortho-Functionalization: The hydroxyl group could serve as a directing group for ortho-C–H activation, enabling the introduction of various functional groups at the C2 position. This would provide a powerful tool for the late-stage functionalization of the acenaphthenol core.

Dehydrogenative Coupling Reactions: The hydroxyl group could participate in dehydrogenative coupling reactions with various partners, such as alkynes or other C-H bonds, to construct more complex molecular architectures.

Integration with Advanced Materials Research as a Building Block

The inherent properties of this compound, including its rigidity, potential for hydrogen bonding, and the presence of reactive handles, make it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: The hydroxyl group of this compound can be utilized as a monomer for the synthesis of polyesters, polyethers, and polycarbonates. The rigid acenaphthene backbone is expected to impart high thermal stability and specific mechanical properties to the resulting polymers. The presence of the chloro groups could also influence properties such as flame retardancy and solubility.

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The extended π-system of the acenaphthene core, which can be further modified, is a key feature for such applications.

Metal-Organic Frameworks (MOFs): Functionalization of this compound to introduce coordinating groups, such as carboxylic acids or pyridyl moieties, would enable its use as a linker in the construction of novel MOFs. The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis.

| Material Class | Potential Application | Key Feature of this compound |

| Polymers | High-performance plastics, flame retardants | Rigidity, thermal stability, halogen content |

| Organic Electronics | OLEDs, OFETs, OPVs | Extended π-system, tunable electronic properties |

| MOFs | Gas storage, catalysis | Rigid scaffold, potential for functionalization |

Investigations into Structure-Reactivity Relationships within Halogenated Acenaphthenol Series

To gain a deeper understanding of the chemical behavior of this compound, it is crucial to investigate its properties in the context of a broader series of halogenated acenaphthenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.